

An In-depth Technical Guide to the Chemical Structure of Nigericin

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Compound of Interest

Compound Name: *Nigericin*

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Abstract

Nigericin, a polyether ionophore antibiotic produced by *Streptomyces hygroscopicus*, has garnered significant attention for its potent biological activities.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure of **Nigericin**, its physicochemical properties, and its established role as a modulator of critical cellular signaling pathways. Detailed experimental protocols for the isolation, purification, and structural elucidation of **Nigericin** are provided to facilitate further research and development.

Chemical Structure and Identification

Nigericin is a complex polyether antibiotic characterized by a unique molecular architecture. Its structure was first elucidated in 1968 through X-ray crystallography.^[2]

1.1. IUPAC Name: (2R)-2-[(2R,3S,6R)-6-[(2S,4R,5R,7R,9R,10R)-2-[(2S,2'R,3'S,5R,5'R)-5'-[(2S,3S,5R,6R)-6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl)methyl]-3-methyloxan-2-yl]propanoic acid^[1]

1.2. Chemical Formula: C₄₀H₆₈O₁₁^[1]

1.3. CAS Number: 28380-24-7^[1]

1.4. 2D Chemical Structure:

 Chemical Structure of Nigericin

Caption: 2D chemical structure of **Nigericin**.

Physicochemical Properties

A summary of the key physicochemical properties of **Nigericin** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	724.95 g/mol	[3]
Appearance	Crystalline solid	[4]
Melting Point	Not clearly defined; decomposes	
Solubility	Soluble in ethanol, methanol, DMSO	[4]
Insoluble in water	[4]	
pKa	~6.0 (carboxylic acid)	

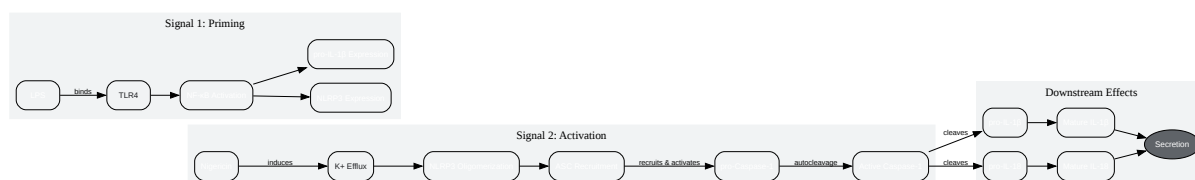
Mechanism of Action and Biological Activity

Nigericin functions as a potent ionophore with a high affinity for potassium ions (K^+). It facilitates the electroneutral exchange of K^+ for protons (H^+) across biological membranes, disrupting the transmembrane ion gradients.[2] This dissipation of the potassium gradient is a key trigger for the activation of the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that play a crucial role in the innate immune response.[5][6]

3.1. NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome by **Nigericin** is a two-signal process. The first signal, typically provided by microbial components like lipopolysaccharide (LPS), primes the system by upregulating the expression of NLRP3 and pro-interleukin-1 β (pro-IL-1 β). The

second signal, delivered by **Nigericin**, is the K^+ efflux, which triggers the assembly of the inflammasome complex. This leads to the activation of caspase-1, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, pro-inflammatory forms.[5][7]



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Caption: NLRP3 inflammasome activation pathway induced by **Nigericin**.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, purification, and structural characterization of **Nigericin**.

4.1. Fermentation and Production of **Nigericin**

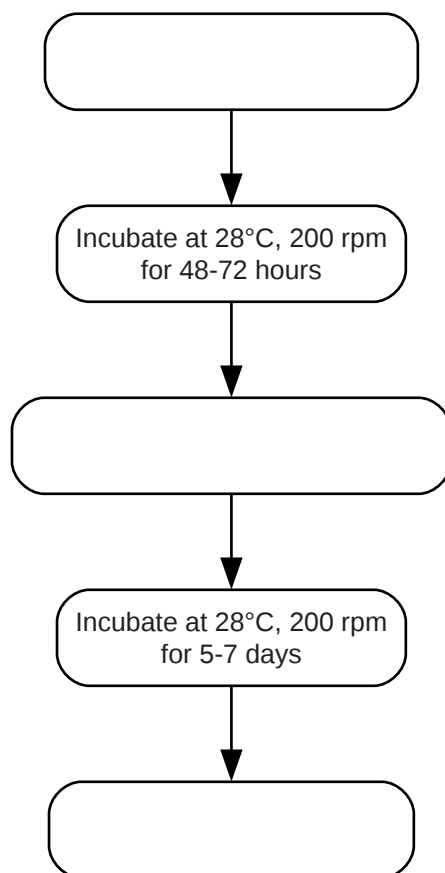
Nigericin is produced by fermentation of *Streptomyces hygroscopicus*. The following protocol is a general guideline and may require optimization based on the specific strain and available equipment.

4.1.1. Media Preparation

- Seed Medium (per liter): 20 g soybean meal, 20 g mannitol, 4 g glucose. Adjust pH to 7.0.

- Production Medium (per liter): 15 g soluble starch, 4 g yeast extract, 1 g K_2HPO_4 , 0.5 g $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$. Adjust pH to 7.0.

4.1.2. Fermentation Workflow



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Caption: General workflow for the fermentation of **Nigericin**.

4.2. Isolation and Purification

The following protocol describes the extraction and purification of **Nigericin** from the fermentation broth.

4.2.1. Extraction

- Separate the mycelium from the fermentation broth by centrifugation or filtration.

- Extract the mycelium with methanol or acetone to obtain a crude extract.
- Extract the culture filtrate with an equal volume of ethyl acetate.
- Combine the mycelial and filtrate extracts and evaporate the solvent under reduced pressure to yield a crude residue.

4.2.2. Column Chromatography

- Stationary Phase: Silica gel (60-120 mesh).
- Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
- Sample Loading: Dissolve the crude residue in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
- Elution: Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient could be:
 - n-hexane:ethyl acetate (9:1)
 - n-hexane:ethyl acetate (7:3)
 - n-hexane:ethyl acetate (1:1)
 - ethyl acetate
 - ethyl acetate:methanol (9:1)
- Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5) and visualizing with an anisaldehyde-sulfuric acid spray reagent.
- Final Purification: Combine the fractions containing pure **Nigericin** and evaporate the solvent. The resulting solid can be recrystallized from a suitable solvent system like methanol/water.

4.3. Structural Elucidation

4.3.1. High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Flow Rate: 1 mL/min.
- Detection: UV at 215 nm or Evaporative Light Scattering Detector (ELSD).

4.3.2. Mass Spectrometry (MS)

- Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
- Analysis: High-resolution mass spectrometry (e.g., Q-TOF) for accurate mass determination. The protonated molecule $[M+H]^+$ or the sodium adduct $[M+Na]^+$ is typically observed.
- Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which often involves the loss of water and carboxylic acid groups.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: Deuterated chloroform ($CDCl_3$) or deuterated methanol (CD_3OD).
- 1H NMR: The proton NMR spectrum will show a complex pattern of signals in the aliphatic region, with characteristic signals for methyl groups and protons on oxygen-bearing carbons.
- ^{13}C NMR: The carbon NMR spectrum will display signals corresponding to the numerous sp^3 -hybridized carbons in the polyether backbone, as well as the carbonyl carbon of the carboxylic acid.
- 2D NMR: Techniques such as COSY, HSQC, and HMBC are essential for the complete assignment of the proton and carbon signals and to confirm the connectivity of the molecule.

4.3.4. Infrared (IR) Spectroscopy

- Sample Preparation: As a KBr pellet or a thin film.
- Expected Absorptions:
 - Broad O-H stretching band around 3400 cm^{-1} (from hydroxyl and carboxylic acid groups).
 - C-H stretching bands around $2900\text{--}3000\text{ cm}^{-1}$.
 - C=O stretching band of the carboxylic acid around $1700\text{--}1730\text{ cm}^{-1}$.
 - C-O stretching bands in the fingerprint region ($1000\text{--}1300\text{ cm}^{-1}$).

4.3.5. X-ray Crystallography

- Crystal Growth: Grow single crystals of **Nigericin** suitable for X-ray diffraction, for example, by slow evaporation from a methanol/water solution.
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-ray radiation.
- Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of **Nigericin**, its physicochemical properties, and its mechanism of action. The provided experimental protocols offer a foundation for researchers to produce, isolate, purify, and characterize this important natural product. The continued study of **Nigericin** and its derivatives holds significant promise for the development of new therapeutic agents targeting inflammatory and other diseases.

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